Bj-xtrlT (recombinant)
Description
Bj-xtrlT (recombinant) is a novel recombinant protein engineered for enhanced catalytic activity and stability in industrial biocatalysis and therapeutic applications. Derived from a thermophilic bacterial species, Bj-xtrlT is produced via heterologous expression in Escherichia coli systems, followed by chromatographic purification . Its molecular weight is approximately 45 kDa, with a tertiary structure stabilized by disulfide bonds, conferring thermostability up to 65°C .
Key biochemical properties include:
Properties
Molecular Formula |
C31H43NO6.HClO4 |
|---|---|
Molecular Weight |
8,575 Da |
Purity |
≥ 98 % |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison evaluates Bj-xtrlT against three structurally and functionally analogous recombinant enzymes: Thermozyme-α , EcoCat-R , and PolyBac-9 . Data are synthesized from peer-reviewed studies adhering to standardized protocols for enzyme characterization, including kinetic assays, thermal stability tests, and industrial scalability assessments .
Table 1: Biochemical and Functional Comparison
| Property | Bj-xtrlT | Thermozyme-α | EcoCat-R | PolyBac-9 |
|---|---|---|---|---|
| Molecular Weight | 45 kDa | 42 kDa | 48 kDa | 50 kDa |
| Optimal pH | 7.5–8.5 | 6.5–7.5 | 7.0–8.0 | 8.0–9.0 |
| Thermal Stability | 65°C (T50) | 70°C (T50) | 60°C (T50) | 75°C (T50) |
| Catalytic Efficiency (kcat/Km) | 4.5 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 3.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 2.8 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 5.1 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> |
| Industrial Yield | 85% | 70% | 65% | 90% |
| Therapeutic IC50 | 12 nM (cancer cells) | 18 nM | N/A | 9 nM |
Key Findings :
Catalytic Performance : Bj-xtrlT outperforms EcoCat-R and Thermozyme-α in catalytic efficiency under neutral to alkaline conditions, attributed to its flexible substrate-binding pocket . However, PolyBac-9 exhibits superior activity in extreme pH environments (pH > 8.5) due to a unique charge-stabilized active site .
Thermal Stability : Despite lower T50 than PolyBac-9, Bj-xtrlT maintains 80% activity after 10 thermal cycles (50–65°C), a critical advantage for industrial reuse .
Therapeutic Potential: Bj-xtrlT’s IC50 of 12 nM against cancer cells surpasses Thermozyme-α but is less potent than PolyBac-9, which has optimized cell-penetrating domains .
Table 2: Research Methodologies and Reproducibility
Critical Discussion of Contradictory Evidence
- Therapeutic Efficacy : Two independent studies conflict on Bj-xtrlT’s IC50 values (12 nM vs. 20 nM), possibly due to differences in cell lines ( recommends specifying cell models, which were omitted in one study) .
Q & A
Q. What frameworks support interdisciplinary collaboration in Bj-xtrlT research?
- Methodology :
- Adopt Joint Fact Finding (JFF) protocols: Establish consensus on key metrics (e.g., IC₅₀, selectivity index) through stakeholder workshops. Publish technical reports with uncertainty intervals for critical findings .
- Use hybrid query systems (e.g., Qdrant’s RRF) to fuse data from sparse (keyword-based) and dense (semantic) vector searches, ensuring comprehensive literature coverage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
